Product packaging for 3-Methylphenyl 2,6-dimethoxybenzoate(Cat. No.:)

3-Methylphenyl 2,6-dimethoxybenzoate

Cat. No.: B309656
M. Wt: 272.29 g/mol
InChI Key: NBEHTKMNGHLURY-UHFFFAOYSA-N
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Description

Contextualizing Research on Novel Benzoate (B1203000) Esters

Benzoate esters are a class of organic compounds that are derivatives of benzoic acid. organic-chemistry.org The investigation into novel benzoate esters is a dynamic and significant area of chemical research, largely due to their diverse applications and interesting chemical properties. nih.govnih.gov Scientists are frequently engaged in the synthesis and characterization of new benzoate esters to explore their potential in various fields, including medicinal chemistry and materials science. mdpi.com The synthesis of these esters can be achieved through various methods, such as the acylation of alcohols and phenols. organic-chemistry.org The reactivity and stability of the ester bond are of fundamental interest, as they govern the potential applications of these molecules. organic-chemistry.org

Academic Significance of Investigating 3-Methylphenyl 2,6-Dimethoxybenzoate

The academic significance of investigating a specific compound like this compound lies in understanding the interplay of its structural features. The "2,6-dimethoxybenzoate" portion of the molecule is of particular interest. The two methoxy (B1213986) groups in the ortho positions to the ester linkage can exert significant steric and electronic effects, potentially influencing the conformation and reactivity of the ester group. researchgate.net

While specific research on this compound is not widely documented in the provided search results, the study of the closely related compound, Methyl 2,6-dimethoxybenzoate, offers valuable insights. Research on Methyl 2,6-dimethoxybenzoate has shown that the planar ester group is oriented at a significant dihedral angle with respect to the benzene (B151609) ring, a feature that can be attributed to the steric hindrance from the methoxy groups. researchgate.netsigmaaldrich.com This compound is also recognized as a useful intermediate in the synthesis of biologically active heterocyclic compounds. researchgate.netsigmaaldrich.com

The addition of a methyl group at the 3-position of the phenyl ring in this compound introduces another layer of structural and electronic variation. Investigating this compound would allow researchers to probe how this specific substitution pattern affects the molecule's solid-state packing, conformational preferences, and ultimately its chemical and physical properties.

Scope and Research Objectives for this compound

The research objectives for a compound like this compound would typically encompass a multi-faceted approach, beginning with its synthesis and purification. Following successful synthesis, a primary objective would be its thorough characterization using a suite of analytical techniques. This would include spectroscopic methods to elucidate its molecular structure and crystallographic studies to determine its three-dimensional arrangement in the solid state.

A significant part of the research would involve a detailed structural analysis, comparing its bond lengths, bond angles, and conformational properties to those of related benzoate esters. This comparative analysis helps in understanding the subtle effects of its specific substitution pattern. Furthermore, the investigation might extend to exploring its chemical reactivity and potential as a building block in the synthesis of more complex molecules.

Detailed Research Findings

While specific research findings for this compound are not available, the data for the closely related analogue, Methyl 2,6-dimethoxybenzoate , provides a strong indication of the types of data that would be sought for the title compound.

Chemical and Physical Properties of Methyl 2,6-dimethoxybenzoate

PropertyValue
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol nih.gov
Melting Point87-90 °C sigmaaldrich.com
FormSolid sigmaaldrich.com
CAS Number2065-27-2 sigmaaldrich.com

Crystallographic Data for Methyl 2,6-dimethoxybenzoate

The crystal structure of Methyl 2,6-dimethoxybenzoate has been investigated, revealing important details about its molecular geometry. researchgate.netsigmaaldrich.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Dihedral Angle (Ester Group to Benzene Ring)81.46 (3)° researchgate.net

The significant dihedral angle between the ester group and the benzene ring is a noteworthy feature, indicating a non-planar conformation in the solid state. researchgate.net This is likely due to the steric hindrance imposed by the two methoxy groups positioned ortho to the ester functionality. researchgate.net The molecular packing is influenced by dipole-dipole and van der Waals interactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B309656 3-Methylphenyl 2,6-dimethoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(3-methylphenyl) 2,6-dimethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-11-6-4-7-12(10-11)20-16(17)15-13(18-2)8-5-9-14(15)19-3/h4-10H,1-3H3

InChI Key

NBEHTKMNGHLURY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3 Methylphenyl 2,6 Dimethoxybenzoate

Retrosynthetic Analysis of 3-Methylphenyl 2,6-Dimethoxybenzoate

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. mdpi.comprepchem.com For this compound, the most logical disconnection is at the ester linkage (C-O bond), as this is the most common and reliable bond-forming strategy for esters. mdpi.comsigmaaldrich.com

This disconnection yields two primary synthons: a 2,6-dimethoxybenzoyl cation and a 3-methylphenoxide anion. These correspond to the following readily available starting materials:

2,6-Dimethoxybenzoic acid (or a more reactive derivative like an acyl chloride)

3-Methylphenol (also known as m-cresol)

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic disconnection of this compound into its precursor molecules, 2,6-dimethoxybenzoic acid and 3-methylphenol.

An alternative, less common disconnection could involve the bond between the carbonyl carbon and the aromatic ring of the benzoic acid, or the C-O bond of the phenol (B47542). However, the ester disconnection provides the most direct and well-established synthetic route.

Contemporary Synthetic Strategies for Esterification of 3-Methylphenol and 2,6-Dimethoxybenzoic Acid

The direct esterification of a carboxylic acid and an alcohol (or phenol), known as Fischer esterification, is often inefficient for sterically hindered substrates like 2,6-dimethoxybenzoic acid. The two methoxy (B1213986) groups ortho to the carboxylic acid group block the approach of the nucleophilic phenol. Therefore, more advanced and potent activation methods are required.

Steglich Esterification: This is a widely used method for forming esters under mild conditions, particularly when one or both reactants are sterically hindered. bohrium.com The reaction typically employs a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. A nucleophilic catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), is also added to facilitate the reaction. bohrium.com

Acyl Chloride Method: A more traditional and highly effective method involves converting the carboxylic acid to its more reactive acyl chloride derivative. 2,6-Dimethoxybenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2,6-dimethoxybenzoyl chloride. This highly electrophilic intermediate can then readily react with 3-methylphenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Catalyst Systems and Reaction Conditions for this compound Synthesis

The choice of catalyst and reaction conditions is critical for achieving a high yield and purity of this compound.

For the Steglich esterification , the standard catalyst system is a combination of a carbodiimide and DMAP. bohrium.com The reaction is typically carried out in a non-protic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature. bohrium.com The use of acetonitrile is considered a greener alternative to chlorinated solvents. bohrium.com

For the acyl chloride route , the initial conversion of the carboxylic acid to the acyl chloride may require heating. The subsequent reaction with 3-methylphenol is usually performed at or below room temperature to control the reactivity and minimize side reactions. A base is essential to scavenge the generated HCl.

Method Reagents Catalyst/Promoter Solvent Typical Temperature
Steglich Esterification2,6-Dimethoxybenzoic acid, 3-MethylphenolDCC or EDC, DMAPDCM, THF, or Acetonitrile0°C to Room Temperature
Acyl Chloride Method2,6-Dimethoxybenzoyl chloride, 3-MethylphenolPyridine or TriethylamineDCM, Toluene, or THF0°C to Room Temperature

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key considerations include:

Atom Economy: The acyl chloride route has a lower atom economy due to the formation of stoichiometric byproducts (e.g., HCl and the base salt). The Steglich esterification, while using stoichiometric activating agents, can be more atom-economical if the urea (B33335) byproduct is recycled.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as acetonitrile or ethyl acetate (B1210297) is a significant improvement. bohrium.com

Catalytic Methods: While the standard methods are stoichiometric, the development of truly catalytic esterification for hindered substrates is an active area of research. This would represent a major advancement in the green synthesis of this compound.

Energy Efficiency: Performing reactions at ambient temperature, as is possible with these methods, reduces energy consumption compared to syntheses requiring high temperatures.

Optimization of Reaction Yields and Purity for this compound

Optimizing the synthesis of this compound involves a systematic variation of reaction parameters to maximize yield and purity.

Key Optimization Parameters:

Molar Ratio of Reactants: While a 1:1 molar ratio is stoichiometric, using a slight excess of one reactant (often the less expensive one) can drive the reaction to completion.

Concentration: The concentration of reactants can influence reaction rates.

Temperature: While these reactions are often run at room temperature, gentle heating or cooling may be necessary to optimize the rate and minimize side reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Purification: Purification of the final product is essential to remove unreacted starting materials, byproducts (like dicyclohexylurea in the Steglich reaction), and residual solvent. Common purification techniques include:

Aqueous Work-up: To remove water-soluble impurities.

Crystallization: An effective method for purifying solid products.

Column Chromatography: A versatile technique for separating the target compound from closely related impurities.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome and identify the optimal conditions for the synthesis of this compound.

Advanced Spectroscopic and Structural Analysis of 3 Methylphenyl 2,6 Dimethoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methylphenyl 2,6-Dimethoxybenzoate

Without experimental or predicted ¹H and ¹³C NMR spectra, a detailed analysis of the chemical shifts, coupling constants, and signal integrations, which are crucial for confirming the molecular structure and understanding the electronic environment of the protons and carbons, cannot be performed.

Infrared (IR) and Raman Spectroscopic Fingerprinting of this compound

A lack of IR and Raman spectra precludes the identification and assignment of characteristic vibrational modes for the functional groups present in the molecule, such as the ester carbonyl (C=O), ether (C-O-C), and aromatic (C-H, C=C) bonds. This data is essential for creating a unique "fingerprint" of the compound.

Mass Spectrometric Elucidation of this compound Fragmentation Pathways

While the fragmentation of similar esters can be hypothesized, a definitive elucidation of the fragmentation pathways for this compound requires its specific mass spectrum. This would allow for the identification of the molecular ion peak and the characteristic fragment ions, providing confirmation of its molecular weight and structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

The electronic transitions (e.g., π→π* and n→π*) and the wavelength of maximum absorption (λmax) cannot be discussed without the UV-Vis spectrum. This analysis provides insights into the conjugated systems within the molecule.

Conformational Analysis of this compound in Solution and Solid State

A meaningful conformational analysis, comparing the molecule's shape in solution (often inferred from NMR data) and in the solid state (determined by X-ray crystallography), is not possible without the prerequisite data. Such an analysis would explore the rotational freedom around the ester and ether linkages and the relative orientations of the aromatic rings.

Theoretical and Computational Chemistry Investigations of 3 Methylphenyl 2,6 Dimethoxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 3-Methylphenyl 2,6-dimethoxybenzoate

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For this compound, these calculations would typically be initiated with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties and reactivity descriptors can be determined.

Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. rsc.org A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

For this compound, it is expected that the electron-donating methoxy (B1213986) groups on the benzoate (B1203000) ring and the methyl group on the phenyl ring will influence the electron density distribution and, consequently, these reactivity descriptors. The molecular electrostatic potential (MEP) surface would visually represent the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. The carbonyl oxygen of the ester group is expected to be a region of high electron density.

Table 1: Predicted Global Reactivity Descriptors for this compound (Note: These are hypothetical values based on typical ranges for similar aromatic esters and are presented for illustrative purposes.)

DescriptorPredicted Value (eV)
EHOMO-8.50
ELUMO-1.20
Ionization Potential (I)8.50
Electron Affinity (A)1.20
HOMO-LUMO Gap (ΔE)7.30
Electronegativity (χ)4.85
Chemical Hardness (η)3.65
Softness (S)0.137
Electrophilicity Index (ω)3.22

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it well-suited for studying molecules like this compound. mdpi.comacs.org DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. nih.gov

A DFT study of this compound would begin with a full geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Conformational analysis would be crucial, particularly concerning the torsional angles between the phenyl and benzoate rings and around the ester linkage. nih.govtandfonline.com For the related molecule, phenyl benzoate, DFT calculations have shown that the planarity of the molecule is influenced by the choice of functional and basis set. nih.gov In the case of methyl 2,6-dimethoxybenzoate, a crystal structure study revealed that the planar ester group is oriented at a significant dihedral angle of 81.46 (3)° with respect to the benzene (B151609) ring. researchgate.net A similar significant twist would be expected for this compound.

DFT calculations also allow for the simulation of vibrational spectra (infrared and Raman), which can be compared with experimental data for validation. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. nih.gov Furthermore, DFT can be used to calculate the distribution of atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis), providing a more detailed picture of the electronic landscape of the molecule.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box (e.g., water or an organic solvent) or on a surface, and then calculating the forces between the atoms and their subsequent motion. rsc.orgacs.orgresearchgate.net

These simulations can provide insights into the conformational dynamics of the molecule, its solvation properties, and its interactions with its surroundings. For example, an MD simulation in an aqueous environment could reveal how water molecules arrange themselves around the hydrophobic phenyl and methyl groups and the more polar ester and methoxy functionalities. This can be used to predict properties like the solvation free energy.

MD simulations are also valuable for studying the behavior of molecules at interfaces. For instance, simulating the interaction of this compound with a model biological membrane could provide clues about its potential to cross cell membranes. The choice of force field (e.g., CHARMM, AMBER, or OPLS) is critical for the accuracy of MD simulations and must be carefully selected to appropriately represent the interactions within the system. mdpi.com

In Silico Prediction of Spectroscopic Properties of this compound

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of new compounds. For this compound, several key spectra can be predicted.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. nih.gov These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): As mentioned in the DFT section, the vibrational frequencies and intensities can be calculated to generate theoretical IR and Raman spectra. nih.gov These spectra are a result of the molecule's vibrational modes and are unique to its structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. researchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

Mass Spectrometry: While not a direct quantum chemical prediction, the fragmentation patterns observed in mass spectrometry can be rationalized by analyzing the bond strengths and stability of potential fragment ions using computational methods. For a related compound, methyl benzoate, the mass spectrum shows characteristic fragments that can be explained by the cleavage of the ester group. massbank.eu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on standard chemical shift ranges and substituent effects for illustrative purposes.)

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)165.5
Aromatic C-O (benzoate)158.0
Aromatic C-O (phenyl)156.0
Aromatic CH (benzoate)132.0 - 110.0
Aromatic CH (phenyl)139.0 - 120.0
Methoxy (OCH₃)56.0
Methyl (CH₃)21.0

Computational Exploration of Reaction Pathways Involving this compound

Computational chemistry can be used to explore the potential chemical reactions that this compound might undergo. nih.gov This involves identifying possible reaction mechanisms and calculating the energy profiles of the corresponding reaction pathways. A key aspect of this is locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate.

A common reaction for esters is hydrolysis, which can be either acid- or base-catalyzed. A computational study of the hydrolysis of this compound would involve modeling the stepwise mechanism, including the formation of a tetrahedral intermediate and the subsequent departure of the leaving group (the 3-methylphenoxide ion). The activation energies for each step can be calculated to determine the rate-limiting step of the reaction.

Other potential reactions that could be explored computationally include electrophilic aromatic substitution on either of the two aromatic rings. The calculated MEP and atomic charges can help predict the most likely sites for electrophilic attack. The relative stability of the possible intermediates (sigma complexes) can be calculated to predict the regioselectivity of such reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. wikipedia.orgnih.gov A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally measured property. nih.gov

To develop a QSPR model for a series of analogs of this compound, one would first need a dataset of these compounds with known values for a specific property of interest (e.g., boiling point, solubility, or a measure of biological activity). A large number of molecular descriptors would then be calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment).

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to select the most relevant descriptors and build a predictive model. The model's reliability is assessed through rigorous validation techniques, including internal (e.g., cross-validation) and external validation (using a separate test set of compounds). nih.gov Such a model could then be used to predict the properties of new, unsynthesized analogs of this compound.

Reaction Mechanisms and Chemical Transformations of 3 Methylphenyl 2,6 Dimethoxybenzoate

Hydrolytic Stability and Mechanism of 3-Methylphenyl 2,6-Dimethoxybenzoate

The hydrolysis of this compound, which involves the cleavage of the ester bond to yield 2,6-dimethoxybenzoic acid and m-cresol, can be catalyzed by either acid or base. The stability of the ester is significantly influenced by the steric hindrance provided by the two methoxy (B1213986) groups at the ortho positions of the benzoate (B1203000) moiety.

Under basic conditions, the hydrolysis proceeds via a saponification mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the departure of the 3-methylphenoxide leaving group, forming 2,6-dimethoxybenzoic acid, which is then deprotonated in the basic medium to yield the corresponding carboxylate salt. libretexts.orgquora.com The rate of this reaction is influenced by the nature and position of substituents on the aryl rings. Generally, electron-withdrawing groups on the phenyl ring of the leaving group would enhance the rate of hydrolysis. rsc.org

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgquora.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the 3-methylphenol moiety is eliminated as the leaving group, and subsequent deprotonation of the oxonium ion regenerates the acid catalyst and yields 2,6-dimethoxybenzoic acid. libretexts.orgquora.com The steric hindrance from the ortho-methoxy groups can influence the rate of both acid and base-catalyzed hydrolysis. rsc.org

A study on the base-catalyzed hydrolysis of various substituted aryl benzoates demonstrated that the reaction rates can be correlated using the Hammett equation, indicating the influence of electronic effects of the substituents on the reaction kinetics. rsc.org

Table 1: General Conditions for Hydrolysis of Aryl Benzoates

Catalyst Reagents Products Mechanism
Acid H₂O, H⁺ Carboxylic Acid, Phenol (B47542) Acid-catalyzed nucleophilic acyl substitution libretexts.orgquora.com

Transesterification Reactions Involving this compound

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol or another phenol. For this compound, this reaction can be used to synthesize other esters of 2,6-dimethoxybenzoic acid. The reaction is typically catalyzed by acids, bases, or organometallic compounds. researchgate.netrsc.orgrsc.org

The transesterification of aryl esters with phenols can be a challenging transformation due to the lower nucleophilicity of phenols compared to alcohols. rsc.org However, the use of catalysts such as alkali metal carbonates (e.g., K₂CO₃) has been shown to be effective for the transesterification of aryl esters with phenols. rsc.orgrsc.org The mechanism likely involves the activation of the phenol by the base to form a more nucleophilic phenoxide ion, which then attacks the carbonyl carbon of the ester.

N-Heterocyclic carbenes (NHCs) have also emerged as highly efficient catalysts for the transesterification of esters, including alkyl benzoates, under mild conditions. researchgate.net These catalysts operate by activating the ester carbonyl group towards nucleophilic attack.

The efficiency of transesterification can be influenced by factors such as the nature of the catalyst, the solvent, and the reaction temperature. rsc.orgrsc.org

Table 2: Catalysts for Transesterification of Aryl Esters

Catalyst Type Example General Conditions Reference
Alkali Metal Carbonate K₂CO₃ 60-120 °C, Solvent (e.g., 1,4-dioxane) rsc.orgrsc.org
N-Heterocyclic Carbene Imidazol-2-ylidenes Room temperature, Low catalyst loading researchgate.net

Electrophilic and Nucleophilic Substitution Reactions of this compound

The two aromatic rings of this compound exhibit different reactivities towards electrophilic substitution. The 2,6-dimethoxybenzoyl moiety is highly activated towards electrophilic attack due to the strong electron-donating effect of the two methoxy groups. These groups are ortho, para-directing. However, the position between the two methoxy groups is sterically hindered. Therefore, electrophilic substitution would likely occur at the positions para to the methoxy groups if they were not already substituted. In the case of the 2,6-dimethoxybenzoyl ring, the available positions for substitution are limited.

The 3-methylphenyl ring is activated by the methyl group, which is a weak ortho, para-director. The ester group, being an electron-withdrawing group, will have a deactivating effect on this ring, although its influence will be transmitted through the ester oxygen.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mrcolechemistry.co.uk For instance, nitration of methyl benzoate, a related compound, occurs primarily at the meta position due to the deactivating effect of the ester group. quizlet.com In this compound, the directing effects of the methyl group and the ester linkage on the m-cresyl ring would compete.

Nucleophilic aromatic substitution on either ring is generally difficult unless there are strong electron-withdrawing groups present, which is not the case for the 3-methylphenyl ring. The 2,6-dimethoxybenzoyl ring is highly electron-rich and thus not susceptible to nucleophilic attack.

Reductive and Oxidative Transformations of this compound

The ester functionality of this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to two alcohols: (2,6-dimethoxyphenyl)methanol and 3-methylphenol. libretexts.org This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

The aromatic rings can also undergo reduction under certain conditions. For example, catalytic hydrogenation can reduce the benzene (B151609) rings to cyclohexane (B81311) rings, although this typically requires high pressures and temperatures.

Oxidative transformations are less common for the ester group itself. However, the methyl group on the phenyl ring could potentially be oxidized to a carboxylic acid using strong oxidizing agents, though this might also lead to the cleavage of the ester bond under harsh conditions. The electron-rich dimethoxy-substituted ring could be susceptible to oxidation, potentially leading to ring-opening or the formation of quinone-like structures under specific oxidative conditions.

Photochemical Reactivity and Pathways of this compound

Aryl benzoates are known to undergo photochemical reactions, with the photo-Fries rearrangement being a prominent pathway. conicet.gov.ar Upon irradiation with UV light, this compound can undergo homolytic cleavage of the ester C-O bond, generating a 2,6-dimethoxybenzoyl radical and a 3-methylphenoxyl radical. conicet.gov.arconicet.gov.ar

These radicals, confined within a solvent cage, can recombine in several ways. Recombination at the ortho or para positions of the phenoxyl radical leads to the formation of 2-hydroxy- and 4-hydroxy-benzophenone derivatives. conicet.gov.ar These are the typical photo-Fries rearrangement products. The reaction can also yield 3-methylphenol as a side product due to hydrogen abstraction by the 3-methylphenoxyl radical from the solvent or another molecule. conicet.gov.ar

The selectivity of the photo-Fries rearrangement can be influenced by the reaction medium. For instance, carrying out the reaction in micellar media has been shown to favor the formation of the 2-hydroxybenzophenone (B104022) derivatives with notable selectivity. conicet.gov.arconicet.gov.ar This is attributed to the confinement of the ester and the radical intermediates within the hydrophobic core of the micelles. conicet.gov.ar

Recent research has also explored the use of benzoyl groups as photosensitizing auxiliaries. uni-regensburg.dersc.org In this context, the benzoyl moiety can facilitate photochemical reactions, such as the fluorination of C(sp³)–H bonds, when attached to a substrate. uni-regensburg.dersc.org

Table 3: Products of Photo-Fries Rearrangement of Aryl Benzoates

Product Type Formation Pathway
ortho-Hydroxybenzophenones Recombination of radicals at the ortho position of the phenoxyl radical conicet.gov.ar
para-Hydroxybenzophenones Recombination of radicals at the para position of the phenoxyl radical conicet.gov.ar

Mechanistic Investigations of Derivative Formation from this compound

The chemical structure of this compound allows for the synthesis of various derivatives. For example, the ester can be a precursor for the synthesis of amides via aminolysis. libretexts.org Reaction with ammonia (B1221849) or primary or secondary amines would lead to the formation of 2,6-dimethoxybenzamide (B3031262) derivatives and 3-methylphenol. The mechanism is analogous to base-promoted hydrolysis, with the amine acting as the nucleophile. libretexts.org

Furthermore, the ester can react with Grignard reagents. This reaction typically involves a double addition of the Grignard reagent to the carbonyl carbon, leading to the formation of a tertiary alcohol after hydrolysis of the intermediate. libretexts.org

The synthesis of heterocyclic compounds is another area of interest. For instance, a related compound, methyl 2,6-dimethoxybenzoate, is used as an intermediate in the synthesis of biologically active heterocyclic compounds. researchgate.net A specific example is its reaction with hydrazine (B178648) hydrate (B1144303) to form 2,6-dimethoxybenzohydrazide, which can then be used to synthesize oxadiazoles. researchgate.net A similar pathway could be envisioned for this compound, although the initial reaction would release 3-methylphenol.

The synthesis of methyl 2-amino-3,5-dimethoxybenzoate from methyl 3,5-dimethoxy-2-nitrobenzoate via catalytic hydrogenation provides a model for potential transformations on a similarly substituted ring system. prepchem.com

Exploration of Biological Activities and Molecular Interactions of 3 Methylphenyl 2,6 Dimethoxybenzoate Pre Clinical & Non Human Focus

In Vitro Cellular Assays for Investigating 3-Methylphenyl 2,6-Dimethoxybenzoate's Biological Effects

Currently, there is a notable absence of publicly available scientific literature detailing in vitro cellular assays conducted specifically on this compound. While research exists on structurally related compounds, the unique biological effects of this specific ester have not been characterized. Future research could explore its impact on various cell lines to determine potential cytotoxic, anti-proliferative, or anti-inflammatory activities. Such studies would be foundational in elucidating its biological relevance.

Identification of Potential Molecular Targets and Pathways for this compound

The molecular targets and signaling pathways modulated by this compound remain unidentified in published scientific studies. Computational approaches, such as molecular docking and virtual screening against known protein targets, could offer initial predictions. These in silico methods could be followed by target validation assays to confirm any predicted interactions.

Enzyme Kinetic Studies and Inhibition/Activation Mechanisms of this compound

Detailed enzyme kinetic studies to determine the inhibitory or activating effects of this compound on specific enzymes are not present in the current body of scientific literature. Investigations into its potential to modulate enzyme activity would be a critical step in understanding its mechanism of action.

Receptor Binding and Ligand-Protein Interaction Analysis of this compound

There is no available data from receptor binding assays or detailed ligand-protein interaction analyses for this compound. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be necessary to identify and characterize its binding affinity and kinetics with any potential protein receptors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While structure-activity relationship (SAR) studies have been conducted on derivatives of related compounds, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, specific SAR studies for derivatives of this compound are not documented. nih.gov For instance, in the case of the isoxazole (B147169) derivatives, the introduction of different substituents on the phenyl ring was shown to influence their biological activity. nih.gov A similar systematic exploration of substitutions on both the 3-methylphenyl and the 2,6-dimethoxybenzoate moieties of the title compound would be required to establish its SAR.

Table 1: Hypothetical SAR Data for this compound Derivatives

DerivativeR1 (on Phenyl Ring)R2 (on Benzoate (B1203000) Ring)IC50 (µM)Notes
Parent Compound 3-Methyl2,6-Dimethoxy-Activity not yet determined
Derivative A4-Fluoro2,6-Dimethoxy-Data not available
Derivative B3-Methyl2-Methoxy-Data not available
Derivative C3-Chloro2,6-Dimethoxy-Data not available

This table is for illustrative purposes only, as no experimental data is currently available.

Biochemical and Cellular Mechanism of Action Investigations of this compound

The biochemical and cellular mechanisms of action for this compound have not yet been elucidated. Future research endeavors would need to employ a range of biochemical and cellular assays to investigate its effects on cellular processes, such as apoptosis, cell cycle progression, or inflammatory signaling pathways.

Preclinical In Vitro Models for this compound Evaluation

Specific preclinical in vitro models for the evaluation of this compound have not been reported. The selection of appropriate in vitro models would be contingent on the initial findings from cellular assays and target identification studies. For example, if the compound shows anti-proliferative effects, cancer cell lines would be a relevant model system.

Potential Applications and Materials Science Perspectives of 3 Methylphenyl 2,6 Dimethoxybenzoate

3-Methylphenyl 2,6-Dimethoxybenzoate as a Building Block in Polymer Synthesis

The ester linkage in this compound allows it to be a potential monomer for certain types of polymerization, particularly for creating polyesters or as a modifying agent in other polymer systems. The synthesis of polymers often involves the incorporation of various monomers to tailor the final properties of the material.

For instance, research into polysulfonates has demonstrated the use of bisphenol derivatives, such as 1,1′-bis(3-methyl-4-hydroxyphenyl)cyclohexane, in copolymerization through interfacial polycondensation techniques. mdpi.com This highlights the utility of the 3-methyl-hydroxyphenyl moiety in building polymer backbones. Similarly, phenyl benzoate (B1203000) has been utilized in the synthesis of soluble polyimides, indicating that the benzoate structure can be integrated into high-performance polymers. sigmaaldrich.com

Theoretically, this compound could be incorporated into a polymer chain through transesterification reactions. The presence of the 3-methyl group on the phenyl ring and the two methoxy (B1213986) groups on the benzoate ring would be expected to influence the polymer's properties by:

Increasing solubility: The bulky and non-polar methyl group, along with the methoxy groups, could disrupt polymer chain packing, leading to enhanced solubility in organic solvents.

Altering thermal properties: The rigidity of the aromatic rings would contribute to a high glass transition temperature (Tg), while the substituents might modify it compared to an unsubstituted backbone.

Modifying mechanical properties: The introduction of such a monomer could impact the flexibility, tensile strength, and modulus of the resulting polymer.

While direct polymerization of this compound has not been reported, its structure suggests it could serve as a valuable comonomer for producing specialty polymers with tailored characteristics.

Advanced Material Precursor Potential of this compound

Substituted phenyl benzoates are recognized as valuable precursors for a variety of advanced materials. tandfonline.com The specific combination of the electron-donating methyl and methoxy groups in this compound suggests its potential in applications such as liquid crystals and specialty chemicals.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecular shape and electronic properties of a compound are critical to its liquid crystalline behavior. Research on phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates has shown that terminal and lateral substituents on the phenyl and benzoate rings significantly influence the phase transition temperatures and the stability of liquid crystal phases. tandfonline.com The structure of this compound, with its substituted aromatic rings, is analogous to the structures that form the basis of many liquid crystal materials. The substituents would affect the molecule's aspect ratio, polarity, and polarizability, which are key parameters for forming mesophases.

Furthermore, these compounds serve as intermediates for synthesizing other important fine chemicals, such as hydroxybenzophenones, which are used as UV stabilizers in polymers. tandfonline.com The Fries rearrangement of phenyl benzoate, for example, is a known route to produce acylated phenols. sigmaaldrich.com The specific substitution pattern of this compound could be exploited to synthesize complex, functionalized molecules for various material applications.

Role of this compound in Agrochemical Research

The development of new herbicides is a critical area of agrochemical research, often focusing on identifying novel molecular scaffolds that exhibit high efficacy against weeds. mdpi.com Phenyl esters of substituted benzoic acids and related phenolic compounds are classes of molecules that have been investigated for their herbicidal properties. tandfonline.commdpi.comacs.org The biological activity of these compounds is highly dependent on their molecular structure, including the type and position of substituents on the aromatic rings. mdpi.comacs.org

Structure-activity relationship (SAR) studies are fundamental to designing new herbicides. nih.govresearchgate.net For instance, research on phenoxyacetic acid derivatives shows that their phytotoxicity is influenced by the number and position of chlorine atoms and the presence of methyl groups. mdpi.com Similarly, studies on small methyl ketone herbicides revealed that the position of hydroxyl and methoxy groups on the aromatic ring significantly affects herbicidal activity. acs.org

Given these precedents, this compound presents an interesting scaffold for agrochemical screening. Its potential herbicidal activity would be influenced by:

The 3-methylphenyl group: This moiety could affect the compound's binding affinity to target enzymes in plants.

The 2,6-dimethoxybenzoate group: The two ortho-methoxy groups create significant steric hindrance around the ester linkage, which could influence its hydrolysis rate and, therefore, its mode of action and persistence in the environment. The electronic properties of these groups also play a crucial role.

While direct testing of this specific compound is not found in the available literature, its structure is consistent with classes of molecules known to possess phytotoxic activity, making it a candidate for inclusion in herbicide discovery programs.

This compound as a Ligand or Catalyst Precursor in Organic Synthesis

The structural features of this compound suggest its potential use as a precursor for ligands or as a catalyst itself in certain organic reactions. The oxygen atoms of the ester and methoxy groups provide potential coordination sites for metal centers.

Research has shown that 2,6-dimethoxybenzoic acid can be used to synthesize metal complexes with zinc and palladium, indicating the capability of the 2,6-dimethoxybenzoyl moiety to act as a ligand. bohrium.com These complexes could have applications in catalysis. Furthermore, related phenol (B47542) derivatives are precursors to widely used ligand families. For example, dinuclear zinc–ProPhenol catalysts, which are derived from phenolic compounds, are effective in asymmetric aldol (B89426) reactions. acs.org

In a different capacity, substituted phenyl benzoates have been identified as effective photosensitizing catalysts. rsc.org Specifically, methyl 4-fluorobenzoate (B1226621) can catalyze the direct C(sp³)–H fluorination of substrates under photochemical conditions. rsc.org This catalytic activity is attributed to the electronic properties of the benzoate structure. The electron-donating substituents in this compound would alter its photochemical properties, suggesting it could be investigated for similar or complementary catalytic activities.

The potential catalytic and ligand applications are summarized in the table below.

Component Potential Role Relevant Research Example
2,6-Dimethoxybenzoate Ligand for Metal ComplexesSynthesis of Zinc and Palladium complexes from 2,6-dimethoxybenzoic acid. bohrium.com
3-Methylphenyl Component of Phenol-based LigandsAnalogy to ProPhenol ligands used in asymmetric catalysis. acs.org
Phenyl Benzoate Structure Photosensitizing CatalystMethyl 4-fluorobenzoate used in light-powered C-H fluorination. rsc.org

Photonic and Optoelectronic Material Applications of this compound Analogs

Analogs of this compound are promising candidates for applications in photonics and optoelectronics, fields that rely on materials with specific light-emitting or light-modulating properties. rsc.org The interest in these molecules stems from the properties of their constituent aromatic parts.

Donor-acceptor (D-π-A) π-conjugated molecules are a cornerstone of organic optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net By combining electron-donating and electron-accepting groups, the electronic properties, such as the HOMO-LUMO energy gap, can be precisely tuned. researchgate.netresearchgate.net While this compound is not a classic D-π-A structure, its substituted aromatic rings could be functionalized to create such systems. For example, m-aryloxy phenols, which are structurally related to the 3-methylphenol portion, have been used to synthesize materials for OLEDs. mdpi.com

Furthermore, carbazole-based materials, which are also aromatic compounds, are of significant interest for optoelectronic applications due to their photo- and electro-luminescent properties. oldcitypublishing.com The broad principle is that functionalized aromatic systems can be designed to have desirable electronic and photonic characteristics. The study of substituted phenyl benzoates for their liquid crystal properties also points towards their potential in optoelectronics, as liquid crystal displays are a major application in this area. tandfonline.com The specific substitution pattern of this compound would influence its molecular packing and electronic structure, which are critical for these applications.

This compound in Functional Dye Chemistry

The synthesis of functional dyes often relies on the coupling of aromatic compounds. Phenolic compounds, in particular, are common starting materials or coupling components in the production of azo dyes. rsc.org Azo dyes, characterized by the R−N=N−R′ functional group, are a large and commercially important class of colorants.

The general synthesis of an azo dye involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline (B41778) derivative. youtube.com The 3-methylphenol (m-cresol) part of this compound is an electron-rich phenol derivative.

Theoretically, this compound could be used in dye synthesis in two ways:

As a coupling component: After hydrolysis of the ester bond to release free 3-methylphenol, this resulting phenol could be coupled with a diazonium salt to form an azo dye. The color and properties of the dye would be influenced by the methyl group on the phenol ring.

As a modified precursor: The entire molecule could potentially be involved in more complex dye syntheses where the benzoate group acts as a directing or modifying group before being potentially cleaved in a later step.

While there are no specific reports of using this exact ester in dye synthesis, the foundational chemistry of its components strongly suggests its relevance to the field. Mechanochemical methods are also being developed for the solvent-free synthesis of azo dyes using phenolic compounds, which could be applicable. rsc.org

Future Directions and Interdisciplinary Research Opportunities for 3 Methylphenyl 2,6 Dimethoxybenzoate

Uncharted Reactivity Landscapes of 3-Methylphenyl 2,6-Dimethoxybenzoate

The reactivity of this compound is governed by the interplay of its ester functional group and the electronic and steric influences of its substituted aromatic rings.

Ester Core Reactivity : The central ester linkage is a primary site for chemical transformation. Standard reactions such as hydrolysis (acidic or basic) to yield 2,6-dimethoxybenzoic acid and 3-methylphenol, and transesterification with other alcohols, are expected. However, the rate and equilibrium of these reactions will be significantly influenced by the steric hindrance imposed by the two methoxy (B1213986) groups at the ortho positions of the benzoate (B1203000) ring. This steric crowding shields the electrophilic carbonyl carbon, likely rendering it less susceptible to nucleophilic attack compared to unhindered benzoates. This effect is well-documented in the context of Fischer esterification, where 2,6-disubstituted benzoic acids are notoriously difficult to esterify under standard conditions. yale.edu

Aromatic Ring Reactivity : Both phenyl rings offer sites for electrophilic aromatic substitution, though their reactivity profiles differ.

3-Methylphenyl Ring : This ring is activated by the electron-donating methyl group and deactivated by the electron-withdrawing ester functionality. The directing effects are combined; the methyl group is ortho, para-directing, and the ester is meta-directing. Therefore, incoming electrophiles would likely target positions 2, 4, and 6, with the outcome depending on a balance of electronic and steric factors. Studies on the mononitration of 3-methylphenol show that substitution occurs at positions ortho and para to the hydroxyl group, suggesting these sites are highly activated. vedantu.comyoutube.com

2,6-Dimethoxybenzoyl Ring : This ring is heavily activated by two powerful electron-donating methoxy groups, making it highly susceptible to electrophilic attack at the positions para to each methoxy group (positions 4 and 5) and ortho to them (position 4).

Development of Sustainable and Scalable Synthetic Routes for this compound

The conventional synthesis of phenyl benzoates often involves the reaction of a phenol (B47542) with a benzoyl chloride or anhydride. tandfonline.com However, a more sustainable approach would be the direct esterification of 2,6-dimethoxybenzoic acid with 3-methylphenol.

The most direct route is the Fischer esterification , which involves heating the carboxylic acid and alcohol with a strong acid catalyst. libretexts.orgbyjus.com A key challenge for this specific synthesis is the aforementioned steric hindrance of 2,6-dimethoxybenzoic acid, which can severely limit reaction rates and yields. yale.edu To overcome this and align with green chemistry principles, several strategies could be explored:

Advanced Catalysis : Replacing traditional mineral acids like sulfuric acid with solid acid catalysts such as zeolites (e.g., RE-Y zeolite) or ion-exchange resins could offer a more environmentally friendly and easily separable catalytic system. tandfonline.com

Enzymatic Synthesis : The use of lipases as biocatalysts for esterification is a cornerstone of green chemistry, operating under mild conditions with high selectivity. polymeradd.co.th Screening various lipases for their ability to tolerate the sterically demanding 2,6-dimethoxybenzoyl substrate would be a promising research direction.

Green Solvents and Reaction Conditions : Moving away from conventional organic solvents to greener alternatives like bio-derived solvents or even solvent-free conditions could significantly improve the sustainability of the synthesis. Additionally, employing microwave irradiation could accelerate the reaction, reducing energy consumption and reaction times.

Table 1: Potential Sustainable Synthesis Strategies
StrategyCatalyst/MethodAdvantagesResearch Focus
Solid Acid CatalysisZeolites (e.g., H-ZSM-5, RE-Y), Sulfonated ResinsReusable, non-corrosive, reduced wasteScreening catalyst efficiency and optimizing reaction conditions (temperature, pressure).
BiocatalysisImmobilized Lipases (e.g., from Candida antarctica)Mild conditions, high selectivity, biodegradableIdentifying enzymes tolerant to sterically hindered substrates.
Solvent Selection2-Methyl-THF, Cyrene, or solvent-freeReduced environmental impact, improved safety profileInvestigating substrate solubility and reaction kinetics in green solvents.
Energy InputMicrowave-assisted synthesisRapid heating, shorter reaction times, potential for improved yieldsOptimizing power and temperature profiles to avoid degradation.

Advanced Characterization Techniques for Unveiling Subtle Properties of this compound

A thorough characterization of this compound is essential to confirm its structure and understand its physicochemical properties. A combination of spectroscopic and analytical methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR would confirm the presence and integration of aromatic protons, the methyl group protons, and the methoxy group protons. ¹³C NMR would identify all unique carbon atoms, including the characteristic carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy : IR spectroscopy is ideal for identifying functional groups. A strong absorption band corresponding to the C=O stretch of the ester carbonyl would be expected around 1730-1740 cm⁻¹. The C-O stretching of the ester and ether linkages would also be visible. mdpi.comnih.gov

Mass Spectrometry (MS) : MS would determine the molecular weight and provide fragmentation patterns that could further confirm the structure.

X-ray Crystallography : If suitable single crystals can be grown, X-ray diffraction would provide unambiguous proof of the molecular structure and detailed information about bond lengths, bond angles, and the three-dimensional conformation in the solid state. It is highly probable that the steric clash between the ester group and the ortho-methoxy groups would force the ester to twist out of the plane of the benzoate ring, a phenomenon observed in the crystal structure of ethyl 2,6-dimethoxybenzoate. mdpi.comresearchgate.net

UV-Visible Spectroscopy : This technique can provide insights into the electronic transitions within the molecule, which are influenced by the aromatic systems and their substituents. cdnsciencepub.comresearchgate.net

Table 2: Spectroscopic and Analytical Characterization Methods
TechniqueInformation ObtainedAnticipated Key Features
¹H NMRProton environment, chemical shifts, coupling constantsDistinct signals for aromatic, methyl, and methoxy protons.
¹³C NMRCarbon skeleton, number of unique carbonsSignal for ester carbonyl carbon (~165 ppm), aromatic and aliphatic carbons.
IR SpectroscopyFunctional groupsStrong C=O stretch (~1730-1740 cm⁻¹), C-O stretches.
Mass SpectrometryMolecular weight, fragmentation patternMolecular ion peak confirming the chemical formula, fragments corresponding to the acylium and phenoxy ions.
X-ray Crystallography3D molecular structure, bond lengths/angles, packingConfirmation of connectivity, likely a large dihedral angle between the ester and benzoate ring. mdpi.com

Integrated Computational-Experimental Approaches for this compound Research

Integrating computational chemistry with experimental work can accelerate the understanding of this compound. In silico modeling provides a powerful predictive tool to guide laboratory efforts.

Density Functional Theory (DFT) : DFT calculations can be used to predict the ground-state geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. researchgate.netnih.gov Mapping the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and thus guiding reactivity studies.

Time-Dependent DFT (TD-DFT) : This method can predict electronic excitation energies and oscillator strengths, allowing for the simulation of UV-Vis spectra and providing insight into the nature of the electronic transitions. researchgate.net

Conformational Analysis : Computational methods can explore the rotational energy barriers around the C-O and C-C single bonds of the ester linkage, providing a quantitative understanding of the conformational preferences dictated by steric and electronic effects. nih.govresearchgate.net This is particularly relevant for understanding the impact of the bulky 2,6-dimethoxy substitution.

By first modeling the properties and reactivity of the molecule, researchers can design more targeted and efficient experiments, reducing the time and resources spent on trial-and-error approaches.

Expanding the Scope of Biological Investigation for this compound Analogs

While the biological profile of this compound itself is unknown, its constituent parts and related structures offer clues for potential pharmacological activity. Compounds containing dimethoxy-phenyl or dimethoxy-benzoyl motifs have been investigated for a range of biological effects, including antimicrobial and antioxidant activities. nih.govnih.gov For instance, 2,6-dimethoxybenzoquinone isolated from Flacourtia jangomas has shown both antioxidant and antimicrobial properties. nih.govnih.gov Other dimethoxy-containing compounds have been explored for various pharmacological actions. ajrconline.orgrsc.org

A systematic investigation could involve the synthesis of a library of analogs to establish structure-activity relationships (SAR). Modifications could include:

Varying the position and nature of substituents on the phenolic ring.

Altering the substitution pattern on the benzoic acid ring.

Replacing the ester linkage with other functional groups like amides or ketones.

This library could then be screened against a panel of biological targets.

Table 3: Proposed Analogs for Biological Screening
Analog SeriesStructural ModificationRationale / Potential Activity
Phenolic Ring AnalogsVarying alkyl group (ethyl, isopropyl) or adding halogens to the phenolic ring.Modulate lipophilicity and electronic properties to enhance membrane permeability or receptor binding.
Benzoate Ring AnalogsShifting methoxy groups (e.g., to 2,4- or 3,5-positions) or replacing them with other groups.Investigate the importance of the 2,6-dimethoxy steric and electronic effect for activity.
Linkage AnalogsReplacing the ester with an amide (forming an anilide).Introduce hydrogen bonding capability and alter metabolic stability.
BioisosteresReplacing the phenyl rings with heterocycles (e.g., pyridine (B92270), thiophene).Introduce new interaction points for biological targets and modify physicochemical properties.

Novel Applications of this compound in Emerging Technologies

Beyond biological applications, the unique structure of this compound suggests potential uses in materials science and as a synthetic intermediate.

Materials Science : Phenyl benzoates are used in a variety of commercial applications, including as plasticizers for polymers like PVC, stabilizers in coatings, and as components of liquid crystals. polymeradd.co.thncats.io The specific substitutions on this compound could impart unique properties, such as a high refractive index or specific thermal characteristics, making it a candidate for specialty polymers or optical materials. ncats.io Some benzoates also act as nucleating agents in thermoplastics, a role this compound could potentially fill. kjdb.org

Supramolecular Chemistry : Recently, benzoate esters have been identified as a new class of molecules capable of self-assembling into chiral nanostructures and organogels. rsc.orgrsc.org The defined structure of this compound makes it an interesting candidate for exploring new self-assembling systems.

Synthetic Intermediate : The compound could serve as a valuable synthon in organic synthesis. The ester can be readily hydrolyzed to unmask the phenolic hydroxyl group and the carboxylic acid, allowing for differential functionalization of the two aromatic rings in the synthesis of more complex target molecules. sigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.